molecular formula C13H9BrFNO B390420 4-bromo-N-(3-fluorophenyl)benzamide CAS No. 306745-79-9

4-bromo-N-(3-fluorophenyl)benzamide

Cat. No.: B390420
CAS No.: 306745-79-9
M. Wt: 294.12g/mol
InChI Key: DVMDXMXTDWNERV-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative characterized by a 4-bromobenzoyl group linked via an amide bond to a 3-fluorophenyl ring. The presence of electron-withdrawing substituents (bromine and fluorine) enhances its stability and influences intermolecular interactions, making it a candidate for structural and functional comparisons with related analogs.

Properties

IUPAC Name

4-bromo-N-(3-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMDXMXTDWNERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. The reaction typically proceeds at 70–80°C for 2–4 hours, yielding 4-bromobenzoyl chloride with >95% conversion. Excess SOCl₂ is removed via rotary evaporation to prevent side reactions during subsequent steps.

Amidation with 3-Fluoroaniline

The acid chloride is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF), and 3-fluoroaniline is added dropwise with stirring. A tertiary base, such as pyridine or triethylamine, neutralizes HCl generated during the reaction. The mixture is stirred at room temperature for 12–24 hours, yielding the crude amide.

Optimization Notes:

  • Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reactivity compared to non-polar alternatives.

  • Stoichiometry: A 1:1.2 molar ratio of acid chloride to amine minimizes unreacted starting material.

  • Yield: 75–85% after purification via silica gel chromatography (hexane:ethyl acetate, 3:1).

Coupling Reagent-Mediated Amide Formation

For laboratories avoiding SOCl₂, carbodiimide-based coupling agents enable direct amidation from 4-bromobenzoic acid.

EDCl/HOBt System

4-Bromobenzoic acid (1 equiv), 3-fluoroaniline (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are combined in DMF. The reaction proceeds at 0°C to room temperature over 24 hours. Quenching with aqueous HCl and extraction with ethyl acetate yields the product.

Key Advantages:

  • Avoids handling corrosive acid chlorides.

  • Higher functional group tolerance compared to classical methods.

Limitations:

  • Requires rigorous drying of solvents and reagents.

  • Yield: 70–78% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-bromobenzoic acid, 3-fluoroaniline, and HATU in DMF is irradiated at 100°C for 20 minutes. This method achieves 80–85% yield with >90% purity, as confirmed by HPLC.

Conditions:

  • Power: 300 W

  • Pressure: Sealed vessel with N₂ atmosphere

  • Workup: Simple filtration and recrystallization from ethanol.

Continuous Flow Synthesis for Scalability

Industrial-scale production employs continuous flow reactors to enhance efficiency.

Microreactor Setup

4-Bromobenzoyl chloride and 3-fluoroaniline are pumped into a PTFE microreactor (0.5 mm diameter) at 50°C. Residence time of 5 minutes ensures complete conversion. The output is directly quenched with water, and the product precipitates for filtration.

Benefits:

  • 95% conversion in 5 minutes vs. 24 hours in batch.

  • Reduced solvent usage and waste generation.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scalability
Acid Chloride75–8524 h90–95Moderate
EDCl/HOBt70–7824 h85–90Low
Microwave80–8520 min>90High
Continuous Flow90–955 min95–98Industrial

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane:ethyl acetate (3:1) effectively separates the product from unreacted acid and amine. Rf = 0.4–0.5.

Recrystallization

Ethanol or methanol recrystallization yields needle-like crystals with melting point 142–144°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.55 (t, 1H, Ar-H), 7.35–7.28 (m, 3H, Ar-H), 6.95 (d, 1H, NH).

  • MS (EI): m/z 308 [M+H]⁺.

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination: Direct bromination of benzoic acid may yield para/ortho mixtures. Starting with pre-brominated 4-bromobenzoic acid avoids this issue.

  • Amine Sensitivity: 3-Fluoroaniline is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

  • Byproduct Formation: Excess coupling agents generate urea derivatives. Precise stoichiometry and rapid workup minimize this .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

4-Bromo-N-(2-Nitrophenyl)benzamide
  • Structural Differences : The nitro group at the ortho position on the aniline ring introduces steric hindrance and strong electron-withdrawing effects, contrasting with the meta-fluoro substituent in the target compound.
  • Crystallography : The title compound (4-bromo-N-(2-nitrophenyl)benzamide) crystallizes with two molecules per asymmetric unit, exhibiting dihedral angles of 73.97° and 25.42° between the aromatic rings and the central amide plane . Similar planar amide moieties are observed in 4-bromo-N-(3-fluorophenyl)benzamide, but fluorine’s smaller size reduces steric strain.
  • Synthesis : Both compounds are synthesized via condensation of 4-bromobenzoyl chloride with substituted anilines (e.g., 2-nitroaniline or 3-fluoroaniline) in acetonitrile .
4-Bromo-N-(3,5-Dimethoxyphenyl)benzamide
  • Functional Groups : The 3,5-dimethoxy substituents provide electron-donating effects, increasing solubility in polar solvents compared to the electron-withdrawing 3-fluoro group.
  • Biological Activity : Derivatives of this compound exhibit potent FGFR1 inhibition, with compound C9 showing IC₅₀ values <1 μM against NSCLC cell lines . The 3-fluoro analog may exhibit altered target affinity due to differences in hydrogen-bonding capacity.

Halogen Positional Isomerism

2-Bromo-N-(3-Fluorophenyl)benzamide
  • Structural Impact: Bromine at the ortho position (vs.
  • Applications : Ortho-substituted analogs are less common in drug design due to reduced conformational flexibility.

Heterocyclic and Complex Substituents

4-Bromo-N-[3-(Trifluoromethyl)phenyl]benzamide
  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) is bulkier and more electronegative than fluorine, leading to enhanced metabolic stability but reduced solubility .
  • Molecular Weight : The compound has a higher molecular weight (344.13 g/mol) compared to the 3-fluoro analog (292.13 g/mol), influencing pharmacokinetic properties .
4-Bromo-N-(2-Hydroxyphenyl)benzamide
  • Hydrogen Bonding : The hydroxyl group forms O–H⋯O and N–H⋯O hydrogen bonds, creating extended crystal networks along the [010] direction . In contrast, the 3-fluoro analog relies on weaker C–H⋯F interactions.
  • Dihedral Angles : The hydroxy-substituted derivative shows a larger dihedral angle (73.97°) between the amide plane and aromatic ring compared to fluorine’s smaller deviation .

Spectral and Physical Properties

Table 1: Key Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 292.13 454 (decomposes) Low in water
4-Bromo-N-(2-nitrophenyl)benzamide 323.12 460–465 Moderate in DMSO
4-Bromo-N-[3-(trifluoromethyl)phenyl]benzamide 344.13 N/A Low in water
Table 2: FT-IR Spectral Peaks
Compound C=O Stretch (cm⁻¹) N–H Stretch (cm⁻¹) C–Br Stretch (cm⁻¹)
This compound 1660–1680 3300–3400 550–600
4-Bromo-N-(dimethylcarbamothioyl)benzamide 1640–1660 3200–3300 550–600

Biological Activity

Overview

4-bromo-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H9BrFNO. It belongs to the class of benzamides and features a bromine atom at the para position and a fluorophenyl group at the nitrogen position. This unique substitution pattern influences its biological activity, making it a subject of interest in medicinal chemistry and biological research.

The presence of bromine and fluorine atoms contributes to the compound's electronic properties, potentially enhancing its reactivity and affinity for biological targets. The compound can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be substituted with nucleophiles like amines or thiols.
  • Oxidation and Reduction : It can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It participates in reactions such as Suzuki or Heck coupling to form biaryl compounds.

The mechanism of action for this compound is primarily linked to its ability to inhibit specific enzymes or receptors. The structural characteristics allow it to bind effectively to active sites, thereby modulating biological pathways. Its interactions may involve hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity.

Antiparasitic Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiparasitic activity. For example, modifications in similar benzamide derivatives have shown effectiveness against malaria parasites by targeting PfATP4, a sodium pump essential for parasite survival. The optimization of these compounds has led to enhanced potency and selectivity against resistant strains of parasites .

Enzyme Inhibition

The compound is also investigated for its role in inhibiting various enzymes. For instance, it has been noted for its potential in disrupting the activity of HIV integrase, which is crucial for viral replication . The specific interactions between this compound and target enzymes are still under exploration, but preliminary data suggest promising inhibitory effects.

Study 1: Antimalarial Efficacy

In a study focusing on the optimization of benzamide derivatives for antimalarial activity, this compound was synthesized and tested against Plasmodium falciparum. The results demonstrated that certain analogs exhibited significant inhibition of parasite growth, with effective concentrations (EC50) in the low micromolar range. This suggests that structural modifications could enhance solubility and metabolic stability while maintaining biological efficacy .

Study 2: HIV-1 Integrase Inhibition

Another study evaluated the inhibitory effects of benzamide derivatives on HIV-1 integrase. Compounds similar to this compound showed moderate inhibition (50-59%) of integrase activity, indicating potential as therapeutic agents against HIV . The study highlights the importance of functional group positioning in determining biological activity.

Data Table: Biological Activity Overview

CompoundTargetActivity TypeEC50 (µM)Reference
This compoundPfATP4AntimalarialLow micromolar
Analog A (related structure)HIV-1 IntegraseEnzyme Inhibition0.038
Analog B (related structure)HIV-1 IntegraseEnzyme Inhibition0.067

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-N-(3-fluorophenyl)benzamide
Reactant of Route 2
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